molecular formula C10HF21 B1663968 1H-Perfluorodecane CAS No. 375-97-3

1H-Perfluorodecane

Cat. No.: B1663968
CAS No.: 375-97-3
M. Wt: 520.08 g/mol
InChI Key: DSNMEFYRPYNWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1H-Perfluorodecane is a complex compound with a molecular formula of C10HF21 It has been used in the functionalization of carbon nanomaterials .

Mode of Action

The mode of action of this compound is primarily through its interaction with carbon-based materials. In one study, it was found that free radical addition of 1-iodo-1H,1H,2H,2H-perfluorododecane to ortho-dichlorobenzene suspensions of carbon nanomaterials was initiated by thermal decomposition of benzoyl peroxide . This suggests that this compound can interact with carbon nanomaterials to modify their properties.

Biochemical Pathways

Given its use in the functionalization of carbon nanomaterials , it may influence the properties and behaviors of these materials, potentially affecting various biochemical processes.

Result of Action

Its ability to functionalize carbon nanomaterials suggests that it may have significant effects on the properties and behaviors of these materials .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the functionalization of carbon nanomaterials with this compound is initiated by thermal decomposition of benzoyl peroxide , suggesting that temperature may play a role in its action.

Preparation Methods

1H-Perfluorodecane can be synthesized through various methods, including:

Industrial production methods often involve the use of liquid chromatography and tandem mass spectrometry (LC/MS/MS) to ensure the purity and consistency of the compound .

Comparison with Similar Compounds

1H-Perfluorodecane is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

These compounds share the characteristic stability and resistance to degradation due to the presence of multiple carbon-fluorine bonds .

Conclusion

This compound is a significant compound in the field of per- and polyfluoroalkyl substances, with diverse applications in environmental science, analytical chemistry, and material science. Its unique properties and stability make it a valuable subject of study for understanding the behavior and impact of PFAS compounds.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMEFYRPYNWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190951
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-97-3
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-H-Perflurodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluorodecane
Reactant of Route 2
1H-Perfluorodecane
Reactant of Route 3
1H-Perfluorodecane
Reactant of Route 4
1H-Perfluorodecane
Reactant of Route 5
1H-Perfluorodecane
Reactant of Route 6
1H-Perfluorodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.